Apelin-36 (human)

Description

Properties

IUPAC Name |

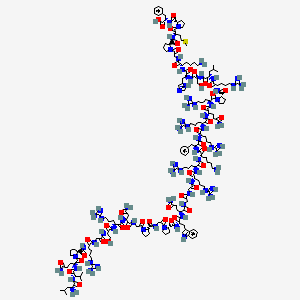

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H297N69O43S/c1-98(2)80-106(187)147(266)247-146(100(5)6)172(291)239-120(58-61-138(190)258)174(293)252-77-32-53-133(252)169(288)235-109(42-20-65-209-177(192)193)148(267)220-91-142(262)226-128(95-254)164(283)232-115(47-25-70-214-182(202)203)157(276)243-126(86-139(191)259)151(270)222-93-143(263)248-73-28-50-130(248)166(285)223-94-145(265)250-75-30-52-132(250)168(287)244-124(84-103-87-217-107-39-15-14-38-105(103)107)162(281)233-117(56-59-136(188)256)150(269)219-89-140(260)218-90-141(261)225-110(43-21-66-210-178(194)195)152(271)229-112(44-22-67-211-179(196)197)153(272)228-111(41-17-19-64-186)156(275)241-123(82-101-34-10-8-11-35-101)161(280)231-114(46-24-69-213-181(200)201)154(273)230-113(45-23-68-212-180(198)199)155(274)234-118(57-60-137(189)257)159(278)237-119(49-27-72-216-184(206)207)173(292)251-76-31-54-134(251)170(289)236-116(48-26-71-215-183(204)205)158(277)240-122(81-99(3)4)160(279)246-129(96-255)165(284)242-125(85-104-88-208-97-224-104)163(282)227-108(40-16-18-63-185)149(268)221-92-144(264)249-74-29-51-131(249)167(286)238-121(62-79-297-7)175(294)253-78-33-55-135(253)171(290)245-127(176(295)296)83-102-36-12-9-13-37-102/h8-15,34-39,87-88,97-100,106,108-135,146,217,254-255H,16-33,40-86,89-96,185-187H2,1-7H3,(H2,188,256)(H2,189,257)(H2,190,258)(H2,191,259)(H,208,224)(H,218,260)(H,219,269)(H,220,267)(H,221,268)(H,222,270)(H,223,285)(H,225,261)(H,226,262)(H,227,282)(H,228,272)(H,229,271)(H,230,273)(H,231,280)(H,232,283)(H,233,281)(H,234,274)(H,235,288)(H,236,289)(H,237,278)(H,238,286)(H,239,291)(H,240,277)(H,241,275)(H,242,284)(H,243,276)(H,244,287)(H,245,290)(H,246,279)(H,247,266)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)/t106-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,146-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSHPNNQNFBJMK-ZWVJBCNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCCN)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C184H297N69O43S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4196 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Characterization of Human Apelin-36: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the discovery, characterization, and physiological significance of human Apelin-36. It is intended for researchers, scientists, and drug development professionals engaged in the study of the apelinergic system. This document delves into the foundational methodologies, from the initial isolation of this pivotal peptide to the detailed protocols for its functional characterization, providing the causal insights behind experimental choices to empower robust scientific inquiry.

The Genesis of a Ligand: The Discovery of Apelin

The story of Apelin-36 begins with an orphan G protein-coupled receptor (GPCR), APJ. For years, the endogenous ligand for this receptor remained elusive. The breakthrough came in 1998 when Tatemoto and colleagues embarked on a quest to deorphanize APJ.[1][2] Their approach was a classic example of reverse pharmacology, where the known receptor is used as a tool to identify its unknown signaling partner.

The core of their strategy was to screen various tissue extracts for the ability to activate APJ. The functional readout they ingeniously employed was the measurement of the extracellular acidification rate in Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.[1][3] An increase in this rate served as a specific signal indicating the successful interaction of a ligand with the receptor.

Through this meticulous screening process, a potent activity was detected in bovine stomach extracts.[1][2][4][5][6] This discovery triggered a multi-step purification process to isolate the bioactive molecule. While the precise, step-by-step chromatographic details from the original publication are not exhaustively documented in publicly available literature, the general principles of peptide purification would have been applied. This typically involves a series of chromatographic techniques to separate the peptide from a complex biological mixture.

A plausible workflow for such a purification is outlined below. The causality behind this multi-modal approach lies in the sequential exploitation of different physicochemical properties of the peptide to achieve high purity.

Experimental Workflow: Hypothetical Purification of Apelin from Bovine Stomach

Figure 1: A representative workflow for the purification of Apelin from bovine stomach extracts.

Following purification, the amino acid sequence of the isolated peptide was determined. This led to the identification of a 36-amino acid peptide, which was named "apelin" (APJ endogenous ligand). Subsequent cloning of the bovine and human cDNAs revealed that Apelin-36 is derived from a 77-amino acid preproprotein.[1]

The Apelin Family: Isoforms and the APJ Receptor

Apelin-36 is the longest and primary isoform of the apelin peptide family. The preproprotein contains several potential cleavage sites for endopeptidases, leading to the generation of shorter, C-terminally truncated, yet biologically active fragments. These include Apelin-17 and Apelin-13. A post-translationally modified form, pyroglutamylated Apelin-13 ([Pyr1]Apelin-13), is also prevalent and exhibits enhanced stability.

All apelin isoforms bind to and activate the same receptor, APJ, a class A GPCR. This receptor shares some structural homology with the angiotensin II type 1 receptor (AT1), but does not bind angiotensin II. The various apelin isoforms, while all agonists, can exhibit differences in binding affinity, potency, and signaling bias, leading to nuanced physiological effects.

Characterization of Apelin-36: Methodologies and Protocols

The characterization of Apelin-36 involves a suite of in vitro and in vivo assays to determine its binding properties, functional activity, and physiological effects. The following sections provide detailed, step-by-step protocols for key experiments.

Quantifying Apelin-36: The Enzyme-Linked Immunosorbent Assay (ELISA)

The ELISA is a fundamental tool for quantifying Apelin-36 levels in biological samples such as serum, plasma, and tissue homogenates. The competitive ELISA is a common format for this purpose.

-

Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific to Apelin-36.

-

Competitive Binding:

-

Standards of known Apelin-36 concentration and unknown samples are added to the wells.

-

A fixed amount of biotin-labeled Apelin-36 is then added to each well.

-

The plate is incubated (typically for 1 hour at 37°C) to allow the unlabeled Apelin-36 (from the standard or sample) and the biotin-labeled Apelin-36 to compete for binding to the pre-coated antibody. The amount of biotin-labeled Apelin-36 that binds is inversely proportional to the concentration of unlabeled Apelin-36 in the sample.

-

-

Washing: The unbound conjugate is washed away. This step is critical for good performance and precision.

-

Enzyme Conjugation: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated. The avidin binds to the biotin on the captured Apelin-36.

-

Substrate Reaction: After another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.

-

Stopping the Reaction: An acidic stop solution is added, which changes the color from blue to yellow.

-

Data Acquisition: The optical density (OD) of each well is measured spectrophotometrically at a wavelength of 450 nm.

-

Data Analysis: A standard curve is generated by plotting the OD values of the standards against the logarithm of their concentrations. The concentration of Apelin-36 in the samples is then determined by interpolating their OD values on the standard curve.[3][5]

Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays typically use a radiolabeled form of an apelin peptide (e.g., [125I]Apelin-13) to compete with unlabeled Apelin-36 for binding to the APJ receptor expressed in cell membranes.

-

Membrane Preparation:

-

Harvest cells expressing the human APJ receptor (e.g., HEK293 or CHO cells).

-

Homogenize the cells in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of radiolabeled apelin (e.g., [125I]Apelin-13).

-

Add increasing concentrations of unlabeled Apelin-36 (the competitor).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

-

Incubation: Incubate the plate for a defined period (e.g., 90 minutes at 4°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Ligand | Receptor | Cell Line | Ki (nM) | pIC50 | Reference |

| Apelin-36 (human) | Human APJ | HEK293 | 1.735 | 8.61 | [1][4] |

| Apelin-13 (human) | Human APJ | HEK293 | 8.336 | - | [1] |

| Apelin-17 (human) | Human APJ | HEK293 | 4.651 | - | [1] |

| [Pyr1]Apelin-13 (human) | Human APJ | HEK293 | 14.366 | - | [1] |

Table 1: Representative Binding Affinities of Apelin Isoforms for the Human APJ Receptor.

Functional Characterization: Signaling Pathway Analysis

Apelin-36, upon binding to the Gi/Go-coupled APJ receptor, initiates a cascade of intracellular signaling events. Key pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.

-

Cell Culture: Culture CHO-K1 cells stably expressing the human APJ receptor.

-

Assay Setup:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production.

-

Add increasing concentrations of Apelin-36 to the appropriate wells.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes at 37°C).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., a competitive immunoassay with a fluorescent or chemiluminescent readout).

-

Data Analysis:

-

Plot the cAMP levels as a function of the logarithm of the Apelin-36 concentration.

-

Fit the data to a dose-response curve to determine the EC50 (the concentration of Apelin-36 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

-

-

Assay Principle: This assay often utilizes enzyme fragment complementation (EFC). The APJ receptor is fused to one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is fused to the complementary fragment. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence).

-

Cell Culture: Use a commercially available cell line engineered for this assay (e.g., PathHunter® β-Arrestin GPCR cells).

-

Assay Setup:

-

Plate the cells in a 384-well plate.

-

Add increasing concentrations of Apelin-36.

-

-

Incubation: Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to allow for β-arrestin recruitment.

-

Signal Detection: Add the detection reagent containing the enzyme substrate and measure the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Plot the signal intensity as a function of the logarithm of the Apelin-36 concentration.

-

Fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.

-

| Assay | Cell Line | EC50 (nM) | Reference |

| cAMP Inhibition | CHO-hAPJ | 20 | [4] |

| β-Arrestin Recruitment | CHO-hAPJ | - | - |

Table 2: Representative Functional Potencies of Human Apelin-36. (Note: Specific EC50 values for β-arrestin recruitment can vary depending on the assay platform.)

Signaling Pathways of Apelin-36

Figure 2: Simplified signaling pathways activated by Apelin-36 binding to the APJ receptor.

Synthesis of Human Apelin-36 for Research

For research purposes, Apelin-36 is typically produced by solid-phase peptide synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

-

Resin Preparation: A resin with a suitable linker (e.g., Wang or Rink amide resin) is used as the solid support. The C-terminal amino acid of Apelin-36 is first attached to this resin.

-

Deprotection: The temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed using a weak base, typically piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the Apelin-36 sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Physiological Functions and In Vivo Characterization

Apelin-36 exerts a wide range of physiological effects, with prominent roles in the cardiovascular and metabolic systems. In vivo studies in animal models are crucial for elucidating these functions.

Cardiovascular Effects

Apelin-36 is a potent regulator of cardiovascular homeostasis. It has been shown to have positive inotropic effects (increasing cardiac contractility) and to induce vasodilation, leading to a reduction in blood pressure.

-

Animal Model: Anesthetized Sprague-Dawley rats are commonly used. For studies of heart failure, models such as coronary artery ligation can be employed.

-

Surgical Preparation: A median sternotomy is performed, and a perivascular flow probe is placed around the ascending aorta to measure cardiac output. A pressure-volume conductance catheter is inserted into the left ventricle to measure pressure and volume parameters.

-

Drug Administration: Apelin-36 is administered via continuous intravenous infusion at various doses. A vehicle control group receives an infusion of saline.

-

Hemodynamic Monitoring: Key cardiovascular parameters are continuously recorded, including:

-

Heart rate

-

Systolic and diastolic blood pressure

-

Left ventricular systolic and end-diastolic pressure

-

Maximal rate of pressure increase (dP/dtmax) and decrease (dP/dtmin)

-

Cardiac output and stroke volume

-

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between the Apelin-36 and vehicle-treated groups.

Metabolic Effects

Apelin-36 is also implicated in the regulation of energy metabolism, including glucose homeostasis and body weight.

-

Animal Model: Diet-induced obese (DIO) mouse models (e.g., C57BL/6J mice on a high-fat diet) are frequently used to study metabolic dysfunction.

-

Chronic Administration: Due to the chronic nature of metabolic diseases, Apelin-36 is often administered over an extended period. This can be achieved through the use of osmotic pumps for continuous infusion or via viral vector-mediated expression (e.g., using adeno-associated virus, AAV).

-

Metabolic Phenotyping: A battery of tests is performed to assess the metabolic state of the animals:

-

Body Weight and Food Intake: Monitored regularly.

-

Fasting Blood Glucose and Insulin: Measured to assess baseline glucose homeostasis.

-

Glucose Tolerance Test (GTT): After a fast, a bolus of glucose is administered, and blood glucose levels are monitored over time to assess the ability to clear glucose from the circulation.

-

Insulin Tolerance Test (ITT): After a short fast, a bolus of insulin is administered, and blood glucose levels are monitored to assess insulin sensitivity.

-

-

Data Analysis: The results from the Apelin-36 treated group are compared to those of a control group to determine the effects on body weight, glucose tolerance, and insulin sensitivity.

Conclusion and Future Directions

Apelin-36, since its discovery as the endogenous ligand for the APJ receptor, has emerged as a critical player in a multitude of physiological processes. The methodologies outlined in this guide provide a robust framework for its continued investigation. The apelinergic system presents a promising target for the development of novel therapeutics for cardiovascular diseases, metabolic disorders, and potentially other conditions. Further research focusing on the development of stable, long-acting Apelin-36 analogs and small molecule agonists of the APJ receptor will be pivotal in translating our understanding of this fascinating peptide into clinical applications.

References

-

Tatemoto, K., Hosoya, M., Habata, Y., Fujii, R., Kakegawa, T., Zou, M. X., Kawamata, Y., Fukusumi, S., Hinuma, S., Kitada, C., Kurokawa, T., Onda, H., & Fujino, M. (1998). Isolation and characterization of a novel endogenous peptide ligand for the human APJ receptor. Biochemical and Biophysical Research Communications, 251(2), 471–476. [Link]

-

Wang, W., et al. (2004). Apelin, a new enteric peptide: localization in the gastrointestinal tract, ontogeny, and stimulation of gastric cell proliferation and of cholecystokinin secretion. Endocrinology, 145(3), 1342-1348. [Link]

-

Habata, Y., et al. (1999). Apelin, the natural ligand of the orphan receptor APJ, is abundantly secreted in the colostrum. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1452(1), 25-35. [Link]

-

Reaux, A., et al. (2001). Apelin. Request PDF. [Link]

-

Zhen, E. Y., et al. (2013). Detecting apelin isoforms in human plasma using LC-MS/MS. ChemRxiv. [Link]

-

Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved February 15, 2026, from [Link]

-

van der Meer, R., et al. (2022). On Methods for the Measurement of the Apelin Receptor Ligand Apelin. ResearchGate. [Link]

-

Waters. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 15, 2026, from [Link]

-

Sarker, S. D., & Nahar, L. (2012). Isolation by Preparative High-Performance Liquid Chromatography. In Natural Products Isolation. Humana Press. [Link]

-

van der Meer, R., et al. (2022). On Methods for the Measurement of the Apelin Receptor Ligand Apelin. Scientific Reports, 12(1), 7763. [Link]

-

Mesmin, C., et al. (2011). Identification and characterization of apelin peptides in bovine colostrum and milk by liquid chromatography-mass spectrometry. Journal of Proteome Research, 10(11), 5222-5231. [Link]

-

Maranesi, M., et al. (2025). Immunohistochemistry and molecular biology studies of apelin and apelin receptor in queen placenta. Veterinary Research Communications. [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 15, 2026, from [Link]

-

Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC. [Link]

-

Schepartz, A. (2016). HPLC purification of peptides and miniature proteins. ResearchGate. [Link]

-

Du, M., et al. (2025). Isolation and purification of lactoferrin and immunoglobulin G from bovine colostrum with serial cation-anion exchange chromatography. ResearchGate. [Link]

-

Madsen, D. A. (2011). Fractionation and Purification of Goat Milk Proteins. Aalborg University. [Link]

Sources

- 1. Isolation and characterization of a novel endogenous peptide ligand for the human APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunohistochemistry and molecular biology studies of apelin and apelin receptor in queen placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

Apelin-36 (Human): Structural Biochemistry and Isoform Pharmacology

This guide provides an in-depth technical analysis of Human Apelin-36, designed for researchers and drug development professionals. It moves beyond basic definitions to explore structural dynamics, receptor kinetics, and experimental best practices.

Technical Whitepaper | v1.0

Executive Summary

Apelin-36 is a 36-amino acid endogenous peptide ligand for the APJ receptor (APLNR), a Class A GPCR. While the shorter isoform, [Pyr¹]-Apelin-13, is the predominant bioactive form in the human cardiovascular system due to its resistance to N-terminal degradation, Apelin-36 possesses distinct pharmacological properties.[1][2] Crucially, Apelin-36 exhibits a slower dissociation rate (

Structural Biochemistry

Unlike the compact Apelin-13, Apelin-36 contains an extended N-terminal domain that influences receptor residence time and internalization fate.

Primary Sequence and Physicochemical Properties

Sequence (Human): L-V-Q-P-R-G-S-R-N-G-P-G-P-W-Q-G-G-R-R-K-F-R-R-Q-R-P-R-L-S-H-K-G-P-M-P-F[3][4][5]

| Property | Value |

| Molecular Formula | C₁₈₄H₂₉₇N₆₉O₄₃S |

| Molecular Weight | 4195.9 Da |

| Isoelectric Point (pI) | ~12.5 (Highly Basic) |

| Net Charge (pH 7.0) | +10 |

| Solubility | High in water (due to high Arg/Lys content) |

| Structural State | Intrinsically disordered in aqueous solution; C-terminus adopts structure upon membrane/receptor interaction. |

The Pharmacophore vs. The Trafficking Tail

-

C-Terminal Domain (Residues 24-36): This region (R-P-R-L-S-H-K-G-P-M-P-F) is highly conserved and essential for receptor binding. The terminal Phenylalanine (F36) is critical; its cleavage by ACE2 abolishes activity.

-

N-Terminal Domain (Residues 1-23): This region is unique to Apelin-36 (and Apelin-55). It does not directly activate the G-protein core but interacts with extracellular loops of the APJ receptor, sterically hindering rapid dissociation and promoting distinct

-arrestin conformations that favor lysosomal sorting.

Biosynthetic Processing and Isoforms

Apelin-36 is not the primary gene product but a cleavage fragment of Preproapelin.[3][6] The processing is tissue-specific and dictated by the presence of Proprotein Convertases (PCSKs).

Proteolytic Cascade

The following Graphviz diagram illustrates the maturation pathway from the 77-amino acid precursor to the active isoforms.

Figure 1: Biosynthetic pathway of Apelin isoforms.[1][4][7][8] Note the critical role of PCSK3 (Furin) and the degradation by ACE2.

Receptor Pharmacology: Kinetics & Signaling

Apelin-36 binds the APJ receptor with high affinity (

Signaling Pathways

Binding triggers a conformational change in APJ, activating

Figure 2: APJ Signaling Cascade. Apelin-36 specifically biases the receptor toward lysosomal degradation post-internalization.

The "Trafficking Bias"

A critical distinction for drug development:

-

[Pyr¹]-Apelin-13: Induces rapid internalization followed by recycling of the APJ receptor back to the plasma membrane.

-

Apelin-36: Induces internalization followed by lysosomal degradation .

-

Mechanism:[9] The bulkier N-terminus of Apelin-36 likely stabilizes a specific receptor-arrestin complex that prevents de-ubiquitination or sorting into recycling endosomes.

-

Implication: Chronic exposure to Apelin-36 may lead to sustained receptor downregulation (tachyphylaxis) more rapidly than Apelin-13.

-

Experimental Protocols

Working with Apelin-36 requires strict adherence to handling protocols due to its "sticky" basic nature and susceptibility to proteases.

Reconstitution and Storage

Protocol:

-

Lyophilized State: Store at -20°C or -80°C. Stable for >6 months.

-

Solvent: Reconstitute in sterile, endotoxin-free water .

-

Note: Do not use PBS or saline initially. High salt concentrations can induce aggregation before the peptide is fully solvated.

-

-

Concentration: Prepare a master stock at 1 mM (approx. 4.2 mg/mL).

-

Aliquot: Divide into single-use aliquots (e.g., 10-50 µL) in low-protein-binding tubes (e.g., LoBind). Avoid freeze-thaw cycles.

-

Working Solution: Dilute the master stock into the assay buffer (e.g., PBS + 0.1% BSA) immediately before use.

Binding Assay (Competition Radioligand)

To determine affinity (

Materials:

-

HEK293 cells stably expressing Human APLNR.

-

Radioligand: [¹²⁵I]-[Pyr¹]-Apelin-13 (PerkinElmer).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Workflow:

-

Membrane Prep: Harvest HEK293-APLNR cells and homogenize. Centrifuge (20,000 x g) to isolate membranes.

-

Incubation: Mix 5 µg membrane protein with 0.1 nM [¹²⁵I]-[Pyr¹]-Apelin-13.

-

Competition: Add increasing concentrations of unlabeled Apelin-36 (

to -

Equilibrium: Incubate for 60-90 minutes at 25°C.

-

Critical: Apelin-36 has a slow off-rate; insufficient incubation time will underestimate affinity.

-

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the basic peptide).

-

Analysis: Count CPM. Fit to a one-site competition model.

Therapeutic & Clinical Context

HIV Inhibition

Apelin-36 is the most potent endogenous inhibitor of HIV-1 entry into cells expressing APJ (which acts as a co-receptor for certain HIV strains).[1] It sterically blocks the viral envelope protein gp120 more effectively than Apelin-13 due to its larger physical size shielding the extracellular receptor surface.

Cardiovascular Utility

While Apelin-36 is a potent inotrope (increases cardiac contraction), its utility as a drug is limited by:

-

Half-life: Rapidly cleaved by ACE2 and Neprilysin (

mins in plasma). -

Desensitization: As noted in Section 4.2, it promotes receptor downregulation.

Drug Design Strategy: Current efforts focus on "biased ligands" that mimic the G-protein activation of Apelin-36 (inotropy) but avoid the

References

-

Tatemoto K, et al. (1998).[4][7][10] Isolation and characterization of a novel endogenous peptide ligand for the human APJ receptor. Biochemical and Biophysical Research Communications. Link

-

O'Dowd BF, et al. (1993).[1] A human gene that shows identity with the gene encoding the angiotensin receptor is located on chromosome 11.[11] Gene. Link

-

Masri B, et al. (2005). Apelin signalling: a promising pathway from cloning to pharmacology. Cellular Signalling. Link

-

Lee DK, et al. (2010).[4] Agonist-specific mechanisms of apelin receptor regulation. Journal of Biological Chemistry. Link

-

Vickers C, et al. (2002).[12] Hydrolysis of biological peptides by human angiotensin-converting enzyme-related carboxypeptidase. Journal of Biological Chemistry. Link

-

Zou MX, et al. (2000).[10] Apelin peptides block the entry of human immunodeficiency virus (HIV). FEBS Letters. Link

-

Shin K, et al. (2017).[4] Proximal and Distal Signaling of the Apelin Receptor. International Journal of Molecular Sciences. Link

Sources

- 1. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)] peptides that improve diet induced obesity are G protein biased ligands at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proapelin is processed extracellularly in a cell line-dependent manner with clear modulation by proprotein convertases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apelin-36, Human - Mayflower Bioscience [mayflowerbio.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. peptide.com [peptide.com]

- 11. Apelin-36 (Human) › PeptaNova [peptanova.de]

- 12. Frontiers | The Apelin/APJ System in Psychosis and Neuropathy [frontiersin.org]

The Intricate World of Apelin-36: A Technical Guide to its Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the cellular signaling pathways modulated by Apelin-36, an endogenous peptide with significant physiological and pathological implications. We will dissect the molecular mechanisms, from receptor activation to downstream effector engagement, and provide field-proven experimental methodologies for their investigation.

The Apelin-APJ System: A Cursory Overview

Apelin-36 is a 36-amino acid peptide derived from a 77-amino acid precursor, preproapelin.[1][2] It is one of the primary endogenous ligands for the G protein-coupled receptor (GPCR), APJ (also known as the apelin receptor).[3] The apelin/APJ system is widely expressed throughout the body and plays a crucial role in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism.[4][5] Dysregulation of this system has been implicated in various diseases, such as heart failure, diabetes, and cancer, making it an attractive target for therapeutic intervention.[1][5][6]

The Dichotomy of Apelin-36 Signaling: G Protein-Dependent and -Independent Pathways

Upon binding of Apelin-36, the APJ receptor undergoes a conformational change, initiating intracellular signaling cascades through two principal mechanisms: canonical G protein-dependent pathways and non-canonical β-arrestin-mediated pathways.[1] This dual signaling capacity allows for a nuanced and context-dependent cellular response to Apelin-36.

Canonical G Protein-Coupled Signaling

The APJ receptor primarily couples to two types of heterotrimeric G proteins: Gαi and Gαq.[1][7]

Activation of the Gαi subunit by the Apelin-36-bound APJ receptor leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The subsequent decrease in intracellular cAMP levels results in reduced protein kinase A (PKA) activity. This pathway is a key mechanism by which Apelin-36 exerts many of its physiological effects.

Concurrent with Gαi activation, the APJ receptor can also couple to Gαq. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). Notably, Apelin-36 has been shown to specifically promote the translocation of the PKCε isoform to the particulate fraction of cardiomyocytes, indicating a specific role for this isoform in cardiac effects.[8]

Non-Canonical β-Arrestin Signaling

Beyond G protein coupling, the activated APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestins.[9] β-arrestins were initially characterized for their role in receptor desensitization and internalization. However, they are now recognized as versatile scaffold proteins that can initiate their own wave of signaling, independent of G proteins.[10]

Apelin-36 induces a sustained association with β-arrestin, leading to receptor internalization and localization to lysosomes for degradation.[9] This is in contrast to shorter apelin isoforms like apelin-13, which promote rapid recycling of the receptor back to the cell surface.[9] This differential trafficking has significant implications for the duration and nature of the cellular response. β-arrestin scaffolding can lead to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[11]

Key Downstream Effector Pathways

The initial signals generated by G protein and β-arrestin activation converge on several critical downstream signaling cascades, most notably the PI3K/Akt and ERK/MAPK pathways.

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Apelin-36 is a potent activator of this pathway.[12] The activation of PI3K can be initiated by both Gαi and Gβγ subunits. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (also known as protein kinase B). While there are three isoforms of Akt (Akt1, Akt2, and Akt3), their specific roles in Apelin-36 signaling are still under investigation, though they are known to have distinct and sometimes opposing functions in different cellular contexts.[13][14] Activated Akt then phosphorylates a plethora of downstream targets to mediate its diverse cellular functions.

The ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Apelin-36 can activate the ERK1/2 pathway through both G protein-dependent (via PKC) and β-arrestin-dependent mechanisms.[5] The activation of ERK1/2 involves a phosphorylation cascade that ultimately leads to the phosphorylation and activation of transcription factors and other cellular proteins.

Quantitative Analysis of Apelin-36 Signaling

The following table summarizes key quantitative parameters for Apelin-36 and related peptides in various assays. These values are essential for designing and interpreting experiments.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| Apelin-36 | APJ Receptor Binding | HEK293 | pIC50 | 8.61 | [15] |

| Apelin-36 | APJ Receptor Activation | U2OS-APJ | EC50 | ~1 nM | [4] |

| Apelin-36 | APJ Receptor Activation | HEK293 | EC50 | 20 nM | [15] |

Experimental Protocols for Studying Apelin-36 Signaling

To ensure the trustworthiness and reproducibility of research findings, it is imperative to employ validated and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for key experiments used to investigate Apelin-36 signaling.

Western Blotting for Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204)

This protocol is designed to detect the activation of the PI3K/Akt and ERK/MAPK pathways by assessing the phosphorylation status of Akt and ERK1/2.

Materials:

-

Cell culture reagents

-

Apelin-36 peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution)[6][16]

-

Rabbit anti-Akt (pan) (e.g., Cell Signaling Technology #4691, 1:1000 dilution)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)[10][17]

-

Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution)

-

-

HRP-conjugated anti-rabbit IgG secondary antibody (1:2000 dilution)[16]

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation. Treat cells with varying concentrations of Apelin-36 for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6][16] Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by Apelin-36.

Materials:

-

Cell culture reagents

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Apelin-36

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBS to remove extracellular dye.

-

Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject Apelin-36 into the wells and immediately start recording the fluorescence signal over time.

-

Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the intracellular calcium mobilization.

cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity through the Gαi pathway in response to Apelin-36.

Materials:

-

Cell culture reagents

-

Forskolin (an adenylyl cyclase activator)

-

Apelin-36

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with varying concentrations of Apelin-36 for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of forskolin-stimulated cAMP production by Apelin-36.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction between the APJ receptor and its signaling partners, such as G proteins or β-arrestins.[18][19][20][21][22]

Materials:

-

Cell culture reagents

-

Transfection reagents (if overexpressing tagged proteins)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody specific to the "bait" protein (e.g., anti-APJ)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein to confirm the interaction.

Physiological and Pathological Relevance of Apelin-36 Signaling

The signaling pathways activated by Apelin-36 have profound implications in both health and disease.

-

Cardiovascular System: Apelin-36 plays a critical role in regulating blood pressure, cardiac contractility, and angiogenesis.[5][14][23][24] Its signaling pathways are often dysregulated in cardiovascular diseases like heart failure and hypertension, making the APJ receptor a promising therapeutic target.[5][6]

-

Metabolic Diseases: The Apelin-APJ system is intricately involved in glucose metabolism and insulin sensitivity.[7][15][25] Apelin-36 can influence glucose uptake and insulin secretion, and its dysregulation is associated with obesity and type 2 diabetes.[15][25]

-

Cancer: The role of Apelin-36 in cancer is complex and context-dependent.[1][2][3][26] It has been shown to promote tumor angiogenesis, proliferation, and metastasis in some cancers, while having inhibitory effects in others.[1][2] The specific signaling pathways activated by Apelin-36 in different tumor types are an active area of research.[5][26]

Conclusion

Apelin-36 is a multifaceted signaling molecule that orchestrates a complex network of intracellular pathways. A thorough understanding of these pathways, from receptor activation to downstream effector function, is crucial for elucidating the physiological roles of the Apelin-APJ system and for the development of novel therapeutics targeting this system for a range of diseases. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate world of Apelin-36 signaling with precision and confidence.

References

-

Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling. (2017). Journal of Biological Chemistry. [Link]

-

Akt1 and Akt2 Isoforms Play Distinct Roles in Regulating the Development of Inflammation and Fibrosis Associated with Alcoholic Liver Disease. (n.d.). PMC. [Link]

-

AKT isoform-specific expression and activation across cancer lineages. (2018). Science Signaling. [Link]

-

Apelin-36, a potent peptide, protects against ischemic brain injury by activating the PI3K/Akt pathway. (2013). Neurochemistry International. [Link]

-

The Role of Apelin–APJ System in Diabetes and Obesity. (2022). Frontiers in Endocrinology. [Link]

-

The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review. (2021). Frontiers in Endocrinology. [Link]

-

AKT1 and AKT2 isoforms play distinct roles during breast cancer progression through the regulation of specific downstream proteins. (2017). Scientific Reports. [Link]

-

Akt isoforms in the immune system. (2022). Frontiers in Immunology. [Link]

-

Apelin/APJ: Another Player in the Cancer Biology Network. (2023). International Journal of Molecular Sciences. [Link]

-

The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer. (2018). Frontiers in Physiology. [Link]

-

The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer. (2018). PubMed Central. [Link]

-

Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling. (2017). PubMed. [Link]

-

Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. (n.d.). Assay Genie. [Link]

-

Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms. (2014). PLoS ONE. [Link]

-

The role of apelin in cancer. (2022). PubMed Central. [Link]

-

Beta-Arrestins and Receptor Signaling in the Vascular Endothelium. (2021). PMC. [Link]

-

Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor. (2016). Molecular Pharmacology. [Link]

-

Representative Western blot analysis of phosphorylated Erk1/Erk2... (n.d.). ResearchGate. [Link]

-

Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. (2022). Bitesize Bio. [Link]

-

Apelin Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Co-Immunoprecipitation (Co-IP) Protocol. (n.d.). Creative Diagnostics. [Link]

-

Apelin-13 and apelin-36 exhibit direct cardioprotective activity against ischemia-reperfusion injury. (2007). Basic Research in Cardiology. [Link]

-

Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer. (2021). Frontiers in Oncology. [Link]

-

Loss of APJ mediated β-arrestin signalling improves high-fat diet induced metabolic dysfunction but does not alter cardiac function in mice. (2022). Biochemical Journal. [Link]

-

AKT1, AKT2 and AKT3-dependent Cell Survival Is Cell Line-Specific and Knockdown of All Three Isoforms Selectively Induces Apoptosis in 20 Human Tumor Cell Lines. (2008). Cancer Biology & Therapy. [Link]

-

Scaffolding of Mitogen-Activated Protein Kinase Signaling by β-Arrestins. (2022). International Journal of Molecular Sciences. [Link]

-

Serum apelin levels and cardiovascular diseases. (2022). Northern Clinics of Istanbul. [Link]

-

β-Arrestin scaffolds for signaling. (a) A depiction of the β-arrestin... (n.d.). ResearchGate. [Link]

-

Co-immunoprecipitation (Co-IP): The Complete Guide. (2024). Antibodies.com. [Link]

Sources

- 1. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of apelin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Apelin-36, a potent peptide, protects against ischemic brain injury by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Akt1 and Akt2 Isoforms Play Distinct Roles in Regulating the Development of Inflammation and Fibrosis Associated with Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. assaygenie.com [assaygenie.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 22. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. pdf.journalagent.com [pdf.journalagent.com]

- 25. The Role of Apelin–APJ System in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of Apelin-36 in the Human Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Pleiotropic Cardiovascular Modulator

The Apelin/APJ system represents one of the most compelling endogenous signaling axes in cardiovascular medicine. Initially identified as an orphan G protein-coupled receptor (GPCR), the APJ receptor and its primary ligand, Apelin, have emerged as critical regulators of vascular tone, cardiac function, and fluid homeostasis. Among the various active isoforms derived from the 77-amino acid preproprotein, Apelin-36 stands out for its sustained effects and physiological relevance. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of Apelin-36's action. We will dissect the signaling cascades it initiates, explore its integrated physiological consequences, and detail the robust experimental methodologies required to validate these findings, empowering researchers to design and execute definitive studies in this field.

Section 1: The Molecular Interface - Apelin-36 and the APJ Receptor

The cornerstone of Apelin-36's cardiovascular activity is its interaction with the APJ receptor (APLNR), a Class A GPCR. This binding event is the initiating trigger for a cascade of intracellular events that differ depending on the cell type.

Ligand-Receptor Engagement and Affinity

Apelin-36 is one of several C-terminal fragments of proapelin, with other notable isoforms including Apelin-17 and Apelin-13. While shorter isoforms like [Pyr1]apelin-13 may exhibit higher binding affinity, Apelin-36 is characterized by a more sustained duration of action. The binding of Apelin-36 to the APJ receptor is a high-affinity interaction, crucial for initiating downstream signaling at physiological concentrations.

| Parameter | Value | Cell System | Source |

| EC50 | 20 nM | Endogenous APJ Receptor | [1] |

| pIC50 | 8.61 | Human APJ in HEK 293 cells | [1] |

Table 1: Pharmacological Parameters of Apelin-36 at the APJ Receptor.

The binding pocket of the APJ receptor involves multiple transmembrane domains. The specificity of Apelin-36, compared to other isoforms, is thought to be modulated by its N-terminal sequence, which influences the interaction with the receptor and subsequent conformational changes.

Section 2: Cellular Mechanisms of Action

Upon binding to the APJ receptor, Apelin-36 initiates distinct signaling pathways in the two primary cell types governing cardiovascular function: vascular endothelial cells and cardiomyocytes.

In Vascular Endothelial Cells: The Vasodilation Pathway

The predominant effect of Apelin-36 in the vasculature is endothelium-dependent vasodilation, a process critically mediated by the production of nitric oxide (NO). The causality behind this is a well-defined signaling cascade.

-

G-Protein Coupling: Apelin-36 binding induces a conformational change in the APJ receptor, leading to the activation of pertussis toxin-sensitive inhibitory G-proteins (Gαi).

-

PI3K/Akt Activation: The activated Gαi subunit stimulates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).

-

eNOS Phosphorylation: Activated Akt directly phosphorylates endothelial nitric oxide synthase (eNOS) at the serine 1177 residue. This phosphorylation event is a key step that markedly increases eNOS enzymatic activity.

-

Nitric Oxide Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO).

-

Smooth Muscle Relaxation: NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells (VSMCs). In VSMCs, NO activates soluble guanylate cyclase (sGC), which increases cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP activates protein kinase G (PKG), leading to a reduction in intracellular calcium and ultimately, vasorelaxation and a decrease in blood pressure.

This pathway's integrity is paramount; inhibition of either PI3K or eNOS has been shown to abrogate apelin-induced vasodilation.

In Cardiomyocytes: The Positive Inotropic Pathway

Apelin-36 is one of the most potent known endogenous positive inotropes, meaning it increases the force of myocardial contraction. This effect is crucial for its potential therapeutic role in heart failure. The mechanism is distinct from the vasodilation pathway and involves different downstream effectors.

-

Dual G-Protein Coupling: In cardiomyocytes, the APJ receptor couples to both Gαi and Gαq proteins.

-

PLC Activation: The Gαq pathway activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & PKC Activation: IP3 binds to receptors on the sarcoplasmic reticulum (SR), leading to an increase in intracellular Ca2+ availability.[2] DAG, along with Ca2+, activates Protein Kinase C (PKC), particularly the PKCε isoform.

-

ERK and MLCK Activation: Apelin signaling proceeds through parallel activation of PKCε and the Extracellular signal-regulated kinase (ERK).[3] Downstream of this, Myosin Light Chain Kinase (MLCK) is activated, which increases the calcium sensitivity of the myofilaments.[3]

-

Enhanced Contractility: The combination of increased Ca2+ availability and enhanced myofilament sensitivity to Ca2+ results in a more forceful contraction (positive inotropy) without inducing pathological hypertrophy.[4]

Section 3: Integrated Cardiovascular Effects in Humans

The cellular mechanisms of Apelin-36 translate into significant and measurable hemodynamic effects at the systemic level. Human clinical studies have been instrumental in defining this physiological profile. Acute administration of apelin peptides causes peripheral and coronary vasodilation, reduces cardiac preload and afterload, and increases cardiac output.[5][6]

| Hemodynamic Parameter | Effect of Apelin-36/Apelin-13 Infusion | Subject Group | Source |

| Mean Arterial Pressure | ↓ (Lowered) | Healthy & Heart Failure | [6][7] |

| Peripheral Vascular Resistance | ↓ (Lowered) | Healthy & Heart Failure | [6][7] |

| Coronary Blood Flow | ↑ (Increased) | Patients Undergoing Angiography | [6] |

| Cardiac Index | ↑ (Increased) | Healthy & Heart Failure | [6][7] |

| LV dP/dt max (Contractility) | ↑ (Increased) | Patients Undergoing Angiography | [6] |

| LV End-Diastolic Pressure (Preload) | ↓ (Reduced) | Patients Undergoing Angiography | [6] |

Table 2: Summary of Acute Hemodynamic Effects of Apelin Administration in Human Studies.

These integrated effects—simultaneously reducing the workload on the heart (decreased afterload and preload) while increasing its pumping capacity (positive inotropy)—underscore the therapeutic potential of APJ agonism for conditions like chronic heart failure.[6]

Section 4: Field-Proven Experimental Protocols

To ensure scientific integrity, the study of Apelin-36 requires validated, reproducible methodologies. This section details core protocols for assessing the key mechanistic claims discussed.

Protocol: Western Blot for Apelin-Induced Akt/eNOS Phosphorylation

This protocol validates the endothelial signaling cascade by quantifying the phosphorylation status of key kinases.

Objective: To determine if Apelin-36 treatment increases the phosphorylation of Akt (at Ser473) and eNOS (at Ser1177) in human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture & Treatment:

-

Culture HUVECs in EGM-2 medium to 80-90% confluency.

-

Serum-starve cells for 4-6 hours prior to treatment to reduce basal kinase activity.

-

Treat cells with Apelin-36 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes). Include a vehicle-only control.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[2]

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)

-

Rabbit anti-phospho-eNOS (Ser1177) (1:1000 dilution)

-

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash 3x for 10 minutes each with TBST.

-

-

Detection & Analysis:

-

Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Strip the membranes and re-probe with antibodies for total Akt and total eNOS to confirm equal protein loading.

-

Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

-

Self-Validation Check: A positive result is a time-dependent increase in the ratio of phosphorylated Akt/total Akt and phosphorylated eNOS/total eNOS in Apelin-36 treated cells compared to vehicle control. The causality is confirmed if this increase is blocked by a known PI3K inhibitor (e.g., LY294002) pre-treatment.

Protocol: Measurement of Intracellular Calcium Flux in Cardiomyocytes

This protocol directly assesses a key event in the positive inotropic signaling pathway.

Objective: To measure changes in intracellular calcium ([Ca2+]i) transients in isolated adult rat cardiomyocytes following Apelin-36 application.

Methodology:

-

Myocyte Isolation:

-

Isolate ventricular myocytes from adult rats using a standard Langendorff perfusion and enzymatic digestion (collagenase) method.[8]

-

Allow isolated, rod-shaped myocytes to adhere to laminin-coated coverslips.

-

-

Fluorescent Dye Loading:

-

Microscopy and Perfusion:

-

Mount the coverslip onto the stage of an inverted microscope equipped for fluorescence imaging and electrical field stimulation.

-

Continuously perfuse the cells with a Tyrode solution.

-

-

Data Acquisition:

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation to elicit regular contractions and [Ca2+]i transients.

-

Record baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm. The ratio (F340/F380) is proportional to [Ca2+]i.

-

Introduce Apelin-36 (e.g., 10 nM) into the perfusion buffer and continue recording.[4]

-

Perform a washout step by perfusing with the control Tyrode solution.

-

-

Analysis:

-

Analyze the recorded traces to determine the amplitude and kinetics (time to peak, decay rate) of the [Ca2+]i transients before, during, and after Apelin-36 application.

-

Self-Validation Check: A positive result is a significant increase in the amplitude of the electrically-stimulated [Ca2+]i transient in the presence of Apelin-36 compared to baseline.[10] The effect should be reversible upon washout. The causality is further supported if the effect is blocked by a PLC inhibitor (e.g., U73122).

Protocol: In Vivo Assessment of Vasodilation in Humans via Venous Occlusion Plethysmography

This is the gold-standard technique for quantifying limb blood flow in human clinical research, directly validating the vasodilatory effects of Apelin-36.

Objective: To measure the effect of intra-arterial Apelin-36 infusion on forearm blood flow (FBF).

Methodology:

-

Subject Preparation:

-

The subject lies supine in a temperature-controlled room.[11]

-

A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

-

-

Plethysmography Setup:

-

Place a mercury-in-silastic strain gauge around the thickest part of the forearm to measure changes in circumference.[11]

-

Place a venous occlusion cuff around the upper arm and a wrist cuff to exclude hand circulation from the measurement.

-

-

Measurement Cycle:

-

Inflate the wrist cuff to a suprasystolic pressure (~220 mmHg) to occlude blood flow to the hand.

-

Inflate the upper arm cuff to a pressure (~40-50 mmHg) sufficient to occlude venous outflow but not arterial inflow.[12]

-

During venous occlusion, the forearm swells as arterial blood enters but cannot leave. The strain gauge records this increase in circumference. The rate of volume increase is proportional to FBF.

-

Repeat this measurement cycle (e.g., for 10 seconds every 15 seconds) to obtain multiple readings.

-

-

Infusion Protocol:

-

Begin a continuous intra-arterial infusion of saline (vehicle) and record baseline FBF.

-

Infuse Apelin-36 at escalating doses, allowing FBF to stabilize at each dose before recording.

-

Include a positive control (e.g., sodium nitroprusside) to confirm vascular reactivity.

-

-

Data Analysis:

-

Calculate FBF in ml per 100 ml of forearm tissue per minute.[11]

-

Express the change in FBF as a percentage increase from the baseline saline infusion period.

-

Self-Validation Check: A dose-dependent increase in FBF in the infused arm, with no change in the contralateral (control) arm or systemic hemodynamics (heart rate, blood pressure), confirms a direct, local vasodilatory action of Apelin-36.

Section 5: Conclusion and Future Directions

Apelin-36 exerts powerful, beneficial effects on the human cardiovascular system through distinct, cell-specific signaling pathways. In endothelial cells, it drives NO-mediated vasodilation, reducing vascular resistance and blood pressure. In cardiomyocytes, it enhances contractility through PLC- and PKC/ERK-dependent mechanisms, boosting cardiac output. This dual action of unloading the heart while simultaneously increasing its pumping capacity makes the Apelin/APJ system a highly attractive target for therapeutic intervention in diseases like heart failure and hypertension.

The protocols detailed herein provide a validated framework for researchers to investigate this system with scientific rigor. Future work must focus on developing long-acting, orally bioavailable APJ agonists and exploring the potential for biased agonism—selectively activating the beneficial G-protein pathways while avoiding potential off-target effects of β-arrestin recruitment—to fully harness the therapeutic promise of this remarkable peptide.

References

-

Acute Cardiovascular Effects of Apelin in Humans. (2010). Circulation. Retrieved January 30, 2026, from [Link]

-

Apelin increases contractility in failing cardiac muscle. (2006). Proceedings of the National Academy of Sciences. Retrieved January 30, 2026, from [Link]

-

The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo. (2006). Cardiovascular Research. Retrieved January 30, 2026, from [Link]

-

Association of apelin and apelin receptor with the risk of coronary artery disease: a meta-analysis of observational studies. (2018). Scientific Reports. Retrieved January 30, 2026, from [Link]

-

Apelin decreases the SR Ca2+ content but enhances the amplitude of [Ca2+]i transient and contractions during twitches in isolated rat cardiac myocytes. (2008). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved January 30, 2026, from [Link]

-

(A) Representative Western blot showing phospho–flk-1 and Akt... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine. (2014). Journal of Biological Chemistry. Retrieved January 30, 2026, from [Link]

-

Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition. (2017). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved January 30, 2026, from [Link]

-

Acute Cardiovascular Effects of Apelin in Humans. (2010). Circulation. Retrieved January 30, 2026, from [Link]

-

the Langendorff technique of isolated heart perfusion. (2011). Journal of Molecular and Cellular Cardiology. Retrieved January 30, 2026, from [Link]

-

[Measurement of cardiac output by thoracic electrical bioimpedance or thermodilution]. (1991). Annales Francaises d'Anesthesie et de Reanimation. Retrieved January 30, 2026, from [Link]

-

Apelin decreases the SR Ca2+ content but enhances the amplitude of [Ca2+]i transient and contractions during twitches in isolated rat cardiac myocytes. (2008). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved January 30, 2026, from [Link]

-

[125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man. (2000). British Journal of Pharmacology. Retrieved January 30, 2026, from [Link]

-

Thoracic Electrical Bioimpedance for the Measurement of Cardiac Output. (n.d.). Cigna. Retrieved January 30, 2026, from [Link]

-

Automatic Quantitative Coronary Analysis Based on Deep Learning. (2022). Journal of Imaging. Retrieved January 30, 2026, from [Link]

-

Langendorff Perfusion Systems | Isolated Heart Apparatus. (n.d.). ADInstruments. Retrieved January 30, 2026, from [Link]

-

Venous Occlusion Plethysmography Method. (n.d.). Retrieved January 30, 2026, from [Link]

-

Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms. (2014). PLoS ONE. Retrieved January 30, 2026, from [Link]

-

APJ Human Apelin GPCR Cell Based Agonist Arrestin LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 30, 2026, from [Link]

-

iCell Cardiomyocytes Application Protocol: Measuring Cardiac Activity: Intracellular Calcium Flux Detection on the FLIPR Tetra. (n.d.). FUJIFILM Cellular Dynamics. Retrieved January 30, 2026, from [Link]

-

Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications. (2009). Journal of Human Hypertension. Retrieved January 30, 2026, from [Link]

-

Direct effects of apelin on cardiomyocyte contractility and electrophysiology. (2007). Biochemical and Biophysical Research Communications. Retrieved January 30, 2026, from [Link]

-

Quantitative Angiography: The Dawn of a New Era in Cardiovascular Medicine. (2024). Cureus. Retrieved January 30, 2026, from [Link]

-

Langendorff's isolated perfused rat heart technique: a review. (2015). International Journal of Basic & Clinical Pharmacology. Retrieved January 30, 2026, from [Link]

-

Basic methods for monitoring intracellular Ca2+ in cardiac myocytes using Fluo-3. (2015). Cold Spring Harbor Protocols. Retrieved January 30, 2026, from [Link]

-

Targeting the apelin system for the treatment of cardiovascular diseases. (2021). Cardiovascular Research. Retrieved January 30, 2026, from [Link]

-

Is quantitative coronary angiography reliable in assessing the lumen gain after treatment with the everolimus-eluting bioresorbable polylactide scaffold? (2016). EuroIntervention. Retrieved January 30, 2026, from [Link]

-

Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13. (2022). ACS Omega. Retrieved January 30, 2026, from [Link]

-

An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices. (2019). YouTube. Retrieved January 30, 2026, from [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. Retrieved January 30, 2026, from [Link]

-

Thoracic Electrical Bioimpedance Measurement of Cardiac Output in Postaortocoronary Bypass Patients. (1995). Critical Care Medicine. Retrieved January 30, 2026, from [Link]

-

Optimal Angiographic Technique and Quantitative Analysis. (2016). Radiology Key. Retrieved January 30, 2026, from [Link]

-

Approaches to High-Throughput Analysis of Cardiomyocyte Contractility. (2020). Frontiers in Physiology. Retrieved January 30, 2026, from [Link]

-

Utilizing venous occlusion plethysmography to assess vascular effects: A study with buloxibutid, an angiotensin II. (2024). Clinical and Translational Science. Retrieved January 30, 2026, from [Link]

-

Thoracic bioimpedance and Doppler cardiac output measurement: learning curve and interobserver reproducibility. (1990). Chest. Retrieved January 30, 2026, from [Link]

-

Langendorff heart. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). bioRxiv. Retrieved January 30, 2026, from [Link]

-

Measurement of Intracellular Calcium. (1999). Physiological Reviews. Retrieved January 30, 2026, from [Link]

-

VOP – Venous Occlusion Plethysmography (Air Plethysmography). (2019). YouTube. Retrieved January 30, 2026, from [Link]

-

In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure. (2021). Journal of the American Heart Association. Retrieved January 30, 2026, from [Link]

-

Characterisation of binding of [ 125 I]apelin-13 to rat and human... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Near-Infrared Spectroscopy Does Not Track Forearm Blood Flow during Venous Occlusion Plethysmography. (2024). Medicina. Retrieved January 30, 2026, from [Link]

-

How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube. Retrieved January 30, 2026, from [Link]

-

Acute cardiovascular effects of apelin in humans: potential role in patients with chronic heart failure. (2010). Circulation. Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]